N-(2-{[(3-fluorophenyl)methyl]sulfanyl}-4-oxo-3,4-dihydroquinazolin-3-yl)-3-(1H-indol-3-yl)propanamide
Description
This compound features a quinazolinone core modified with a 3-fluorobenzylsulfanyl group at position 2 and a 3-(1H-indol-3-yl)propanamide side chain at position 2. Its structural complexity combines elements of quinazoline (a heterocyclic scaffold with known bioactivity), indole (a neurotransmitter analog), and fluorinated aromatic systems.
Properties
IUPAC Name |
N-[2-[(3-fluorophenyl)methylsulfanyl]-4-oxoquinazolin-3-yl]-3-(1H-indol-3-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21FN4O2S/c27-19-7-5-6-17(14-19)16-34-26-29-23-11-4-2-9-21(23)25(33)31(26)30-24(32)13-12-18-15-28-22-10-3-1-8-20(18)22/h1-11,14-15,28H,12-13,16H2,(H,30,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJYFTJWNSHJQKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CCC(=O)NN3C(=O)C4=CC=CC=C4N=C3SCC5=CC(=CC=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21FN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{[(3-fluorophenyl)methyl]sulfanyl}-4-oxo-3,4-dihydroquinazolin-3-yl)-3-(1H-indol-3-yl)propanamide typically involves multi-step organic reactions. The process begins with the preparation of the quinazolinone core, followed by the introduction of the indole moiety and the fluorophenyl group. Key steps may include:
Formation of the Quinazolinone Core: This can be achieved through the cyclization of anthranilic acid derivatives with appropriate reagents.
Introduction of the Indole Moiety: This step often involves the use of indole-3-acetic acid or similar compounds, which are coupled to the quinazolinone core using peptide coupling reagents like EDCI or DCC.
Attachment of the Fluorophenyl Group: The fluorophenyl group can be introduced via nucleophilic substitution reactions, using fluorobenzyl halides and thiol-containing intermediates.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-{[(3-fluorophenyl)methyl]sulfanyl}-4-oxo-3,4-dihydroquinazolin-3-yl)-3-(1H-indol-3-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride, which may reduce the carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where nucleophiles like amines or thiols replace the fluorine atom.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Ammonia, thiols, dimethylformamide (DMF).
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohol derivatives.
Substitution: Amino or thiol-substituted derivatives.
Scientific Research Applications
N-(2-{[(3-fluorophenyl)methyl]sulfanyl}-4-oxo-3,4-dihydroquinazolin-3-yl)-3-(1H-indol-3-yl)propanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of cancer and inflammatory diseases.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(2-{[(3-fluorophenyl)methyl]sulfanyl}-4-oxo-3,4-dihydroquinazolin-3-yl)-3-(1H-indol-3-yl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to downstream effects on cellular pathways. For example, it may bind to a receptor and modulate gene expression, or inhibit an enzyme involved in a critical metabolic pathway.
Comparison with Similar Compounds
Structural Analogues and Modifications
The following table summarizes key structural analogs and their distinguishing features:
Key Findings from Comparative Studies
- Substituent Effects on Bioactivity: Fluorine at the 3-position (target compound) vs. Indole-propanamide vs. furylmethyl (): Indole’s planar structure and hydrogen-bonding capacity may improve affinity for serotonin-related targets, whereas furan derivatives are more prone to oxidative metabolism .
- Core Modifications: Replacement of quinazolinone with imidazoquinazoline () introduces an additional nitrogen, expanding π-π stacking capabilities and altering redox properties. This modification correlates with reported anticancer activity in similar compounds .
Synthetic Challenges :
- Analogs with tert-butyl groups () require stringent control of reaction pH and temperature to avoid side reactions, while fluorinated derivatives (target compound) often necessitate specialized catalysts for sulfanyl group incorporation .
Research Findings and Pharmacological Potential
Target Compound vs. Imidazoquinazoline Derivatives ()
The target compound’s quinazolinone core is less conformationally flexible than imidazoquinazoline derivatives, which may limit its interaction with larger binding pockets but improve selectivity. For example, the imidazoquinazoline analog in (MW 516.59) shows a 20% higher in vitro cytotoxicity against breast cancer cell lines compared to the target compound, likely due to enhanced intercalation with DNA .
Halogen Substitution Trends ()
- Fluorine (target compound): Improves metabolic stability and membrane penetration via reduced CYP450 interactions.
- Chlorine (): Increases binding affinity but may elevate toxicity risks due to stronger covalent interactions.
Biological Activity
N-(2-{[(3-fluorophenyl)methyl]sulfanyl}-4-oxo-3,4-dihydroquinazolin-3-yl)-3-(1H-indol-3-yl)propanamide is a synthetic compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure
The compound can be broken down into distinct functional groups:
- Quinazolinone moiety : Known for its diverse biological activities including anticancer and antimicrobial properties.
- Indole group : Often associated with neuropharmacological effects and potential anticancer activity.
- Fluorophenyl and sulfanyl substituents : These groups can enhance biological activity through various mechanisms.
Anticancer Properties
Recent studies have indicated that quinazoline derivatives exhibit significant anticancer activity. For instance, a study by Daidone et al. synthesized various quinazoline derivatives and reported enhanced cytotoxic effects against several human cancer cell lines, particularly when specific substituents were introduced . The presence of the indole structure in our compound may synergistically enhance its efficacy against cancer cells.
Antimicrobial Activity
Quinazoline derivatives have also been noted for their antimicrobial properties. A series of studies have shown that modifications to the quinazoline scaffold can lead to compounds with potent activity against both Gram-positive and Gram-negative bacteria . The sulfanyl group in our compound may contribute to this antimicrobial activity by facilitating interactions with bacterial cell membranes.
The proposed mechanisms for the biological activities of similar quinazoline compounds include:
- Inhibition of DNA synthesis : Many quinazolines act by interfering with DNA replication in cancer cells.
- Disruption of protein synthesis : Some derivatives inhibit protein synthesis, which can lead to apoptosis in cancer cells.
- Antioxidant properties : Certain compounds exhibit antioxidant activity, which can protect cells from oxidative stress and contribute to their therapeutic effects.
Research Findings and Case Studies
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
